![molecular formula C20H17N3O4S B2648480 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide CAS No. 895431-31-9](/img/structure/B2648480.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
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Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide, also known as DMTF, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in cancer research. DMTF belongs to the class of benzothiazole derivatives, which are known to exhibit various pharmacological activities.
Scientific Research Applications
Organic Electronics and Photovoltaics
The compound’s unique structure and electronic properties position it as a potential candidate for organic electronics and photovoltaic applications. Researchers have investigated its role as a donor or acceptor material in organic solar cells. The absorption spectrum of this compound spans the near-infrared region, making it suitable for harvesting solar energy in this wavelength range .
Materials Science and Supramolecular Chemistry
The compound’s unique combination of aromatic rings, heterocycles, and functional groups makes it interesting for materials science. Researchers have investigated its self-assembly properties, potentially leading to supramolecular materials with tailored properties.
properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-25-14-7-8-15(26-2)18-17(14)22-20(28-18)23(12-13-5-3-9-21-11-13)19(24)16-6-4-10-27-16/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUJGJIBHKKPAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
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